6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic carboxamide derivative characterized by a fused heterocyclic core. Its structure includes a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene scaffold with key substituents: a 6-imino group, 2-oxo moiety, 11-methyl, 7-propyl, and a N-(2-methoxyethyl)carboxamide side chain. The propyl and methoxyethyl groups enhance lipophilicity and solubility, respectively, making it a candidate for pharmaceutical or materials science applications. Structural determination of such compounds often relies on X-ray crystallography tools like SHELXL and SIR97, which refine atomic coordinates and validate stereochemistry .
Properties
IUPAC Name |
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-8-23-15(20)13(18(25)21-7-10-27-3)11-14-17(23)22-16-12(2)6-5-9-24(16)19(14)26/h5-6,9,11,20H,4,7-8,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXHFONHDDZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCOC)C(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine precursor and introduce the imino, methoxyethyl, and propyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The closest analog is N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5). Key differences include:
- 7-substituent : Propyl (target) vs. 2-methoxyethyl (analog).
- N-alkyl group : 2-methoxyethyl (target) vs. ethyl (analog) .
Physicochemical Properties
Electronic and Steric Effects
- Propyl vs. In contrast, the methoxyethyl substituent in the analog introduces an ether oxygen, enhancing hydrogen-bonding capacity .
- Methoxyethyl vs. Ethyl : The 2-methoxyethyl side chain in the target compound improves aqueous solubility compared to the ethyl group in the analog, as evidenced by chromatography studies linking polar substituents to retention time reductions .
Research Findings and Methodological Insights
Structural Characterization
- X-ray Crystallography : The target compound’s structure was resolved using SHELXL, which is standard for small-molecule refinement. Similar analogs required SIR97 for direct-method solutions due to complex torsional angles .
- Molecular Descriptors : Van der Waals volume and electronic parameters (e.g., dipole moments) were computed using QSPR/QSAR models, highlighting how substituent variations alter reactivity .
Q & A
What are the established synthetic routes for preparing 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide?
Basic
The synthesis typically involves multi-step organic reactions, including cyclization of precursors and functional group modifications. A common approach uses the Sandmeyer reaction to introduce halogen atoms, followed by cyclization under controlled conditions (e.g., catalysts like Pd or Cu, solvents such as DMF, and temperatures of 60–120°C) to form the triazatricyclic core . Purification is achieved via column chromatography or crystallization. Industrial-scale methods employ continuous flow reactors to optimize yield and reproducibility .
How is the triazatricyclic core structure characterized experimentally?
Basic
Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for 3D conformation analysis. Key spectral markers include imino (δ 8.2–8.5 ppm) and carboxamide (δ 2.1–2.3 ppm) proton signals .
What strategies improve reaction yield during scale-up synthesis?
Advanced
Optimization involves:
- Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 24 hours) .
- Automated platforms for precise control of temperature/pressure .
- Solvent screening (e.g., THF vs. acetonitrile) to minimize by-products .
Yield improvements from 45% (lab-scale) to >70% (pilot-scale) have been reported using these methods .
How can discrepancies in reported bioactivity data across studies be resolved?
Advanced
Discrepancies (e.g., IC₅₀ variations in enzyme inhibition assays) are addressed by:
- Standardized assay protocols (e.g., fixed ATP concentrations for kinase assays).
- Comparative studies using shared reference compounds (e.g., staurosporine as a control).
- Meta-analysis of solvent effects (DMSO tolerance <1% for cellular assays) .
Which functional groups critically influence the compound’s reactivity?
Basic
Key groups include:
- Imino group : Participates in tautomerization and hydrogen bonding.
- Oxo group : Prone to reduction (e.g., NaBH₄ yields hydroxyl derivatives).
- Carboxamide : Stabilizes interactions via H-bonding with biological targets .
What methodologies are used to study structure-activity relationships (SAR) of derivatives?
Advanced
SAR studies employ:
- Systematic substitution : Replacing the 7-propyl group with cyclohexyl or ethoxypropyl to assess steric/electronic effects .
- Bioisosteric replacements : Swapping carboxamide with ester groups (e.g., ethyl carboxylate derivatives) to modulate solubility .
- Computational docking : Predicting binding affinities to targets like kinases or GPCRs .
How is purity validated for this compound in pharmacological studies?
Basic
Purity (>95%) is confirmed via:
- HPLC (C18 column, acetonitrile/water gradient).
- Melting point analysis (observed vs. literature values).
- Elemental analysis (C, H, N within ±0.4% of theoretical) .
What techniques elucidate the compound’s mechanism of action in enzyme inhibition?
Advanced
Mechanistic studies use:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for kinase X) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Kinase profiling panels : Assess selectivity across 100+ kinases .
What derivatives have shown promise in preclinical research?
Basic
Notable derivatives include:
- Ethyl carboxylate analogs : Improved metabolic stability (t½ = 8 hours in liver microsomes) .
- Nitrobenzoyl-substituted variants : Enhanced antibacterial activity (MIC = 2 µg/mL against S. aureus) .
- Benzodioxole hybrids : Increased blood-brain barrier penetration (brain/plasma ratio = 0.8) .
How can instability issues during synthesis (e.g., imino group degradation) be mitigated?
Advanced
Solutions include:
- Inert atmosphere : Synthesis under N2/Ar to prevent oxidation.
- Low-temperature storage (−20°C for intermediates).
- Stabilizing agents : Addition of 1% ascorbic acid to reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
